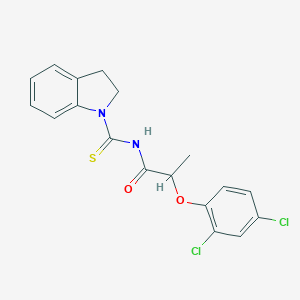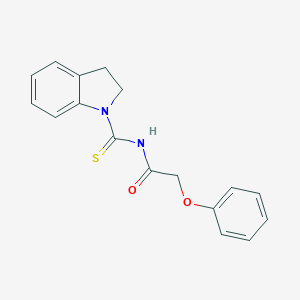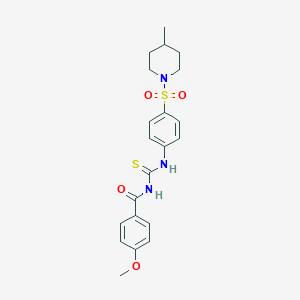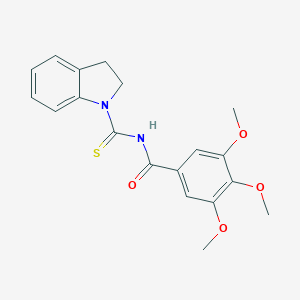
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as KT5823 and is a potent and selective inhibitor of protein kinase G (PKG).
Mécanisme D'action
KT5823 is a selective inhibitor of PKG, which works by binding to the ATP-binding site of the enzyme and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of PKG, resulting in a reduction in their activity.
Biochemical and Physiological Effects:
KT5823 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that KT5823 can inhibit the activity of PKG in a dose-dependent manner. In vivo studies have shown that KT5823 can reduce platelet aggregation and improve vascular function in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using KT5823 in lab experiments is its selectivity for PKG, which allows for specific inhibition of this enzyme without affecting other related enzymes. However, one limitation of using KT5823 is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on KT5823. One area of interest is the role of PKG in cancer, as this enzyme has been implicated in the regulation of cell proliferation and apoptosis. Another area of interest is the development of more selective and potent inhibitors of PKG, which could have potential therapeutic applications in the treatment of cardiovascular disease and other conditions. Additionally, the use of KT5823 in combination with other inhibitors or drugs could provide new insights into the complex signaling pathways involved in various physiological and pathological conditions.
Méthodes De Synthèse
The synthesis of KT5823 involves several steps, including the reaction of 2,4-dichlorophenol with thionyl chloride to form 2,4-dichlorophenyl chloride. This is then reacted with 2,3-dihydro-1H-indole-1-carboxylic acid to form the intermediate compound, which is then reacted with thiosemicarbazide to form the final product.
Applications De Recherche Scientifique
KT5823 has been studied for its potential applications in scientific research, particularly in the field of signal transduction. Protein kinase G (PKG) is an important enzyme involved in the regulation of various cellular processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting PKG, KT5823 can be used to study the role of this enzyme in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,3-dihydroindole-1-carbothioyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-11(24-16-7-6-13(19)10-14(16)20)17(23)21-18(25)22-9-8-12-4-2-3-5-15(12)22/h2-7,10-11H,8-9H2,1H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKYPVJRDDEMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)
![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)
![N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467431.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)
![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)
![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)
![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B467524.png)